2-Iodo-8-methoxyindolizine-7-carboxylic acid
CAS No.:
Cat. No.: VC17451735
Molecular Formula: C10H8INO3
Molecular Weight: 317.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8INO3 |
|---|---|
| Molecular Weight | 317.08 g/mol |
| IUPAC Name | 2-iodo-8-methoxyindolizine-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H8INO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | CQSLBLABTUJIHM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CN2C1=CC(=C2)I)C(=O)O |
Introduction
Synthesis of 2-Iodo-8-methoxyindolizine-7-carboxylic Acid
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for its synthesis are not extensively documented, general strategies for similar indolizine derivatives provide insight.
General Steps:
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Formation of the Indolizine Core:
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Indolizines are often synthesized via cyclization reactions involving pyridines or related precursors.
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Introduction of Functional Groups:
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Methoxy substitution at position 8 can be achieved through electrophilic aromatic substitution (e.g., methylation).
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Iodination at position 2 requires selective halogenation using reagents like iodine monochloride or N-iodosuccinimide.
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Carboxylation:
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The carboxylic acid group is introduced via carboxylation reactions, such as Grignard or Kolbe-Schmitt processes.
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Analytical Techniques:
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity.
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Mass Spectrometry (MS): Verifies molecular weight and purity.
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Ultraviolet-visible (UV-vis) Spectroscopy: Characterizes electronic transitions.
Chemical Reactivity
The functional groups in 2-Iodo-8-methoxyindolizine-7-carboxylic acid contribute to its diverse reactivity:
| Functional Group | Reactivity | Potential Transformations |
|---|---|---|
| Iodine | High | Nucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Heck). |
| Methoxy | Moderate | Oxidation to hydroxyl groups or demethylation. |
| Carboxylic Acid | High | Esterification, amidation, or salt formation. |
Material Science:
The compound's unique electronic properties may enable applications in organic electronics or as precursors for advanced materials.
Comparative Analysis with Related Compounds
To highlight its uniqueness, here is a comparison with structurally related compounds:
| Compound Name | Structural Features | Key Properties |
|---|---|---|
| 2-Iodopyridine-3-carboxylic Acid | Iodine on pyridine ring | Strong acidity; used in coordination chemistry. |
| Indole-3-acetic Acid | Indole core with acetic acid | Plant growth hormone; precursor for auxins. |
| 5-Iodoindole | Iodination at position 5 | Potential anti-cancer activity; precursor in drug design. |
Research Gaps and Future Directions
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Biological Studies:
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Experimental data on binding affinities and cytotoxicity against cancer cell lines are needed.
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Mechanistic studies on enzyme inhibition could elucidate therapeutic potential.
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Synthetic Optimization:
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Developing high-yield, scalable synthesis routes is crucial for industrial applications.
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Material Applications:
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Investigation into its electronic properties could reveal uses in semiconductors or sensors.
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